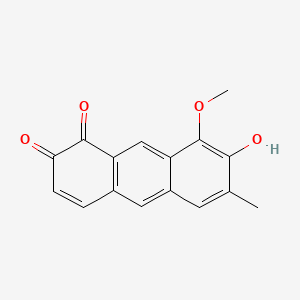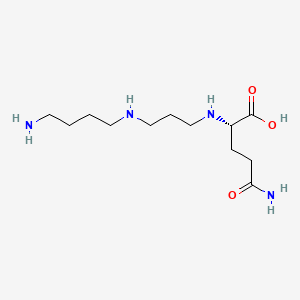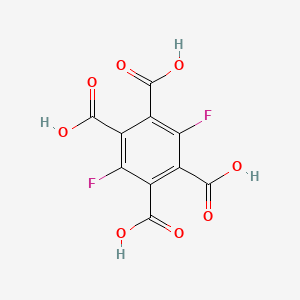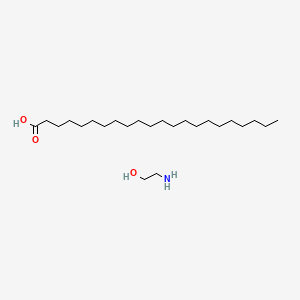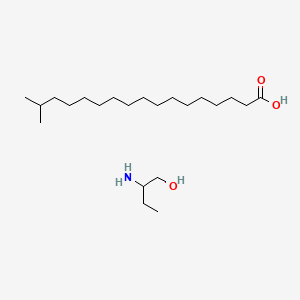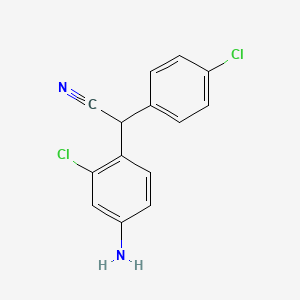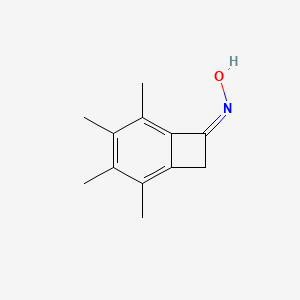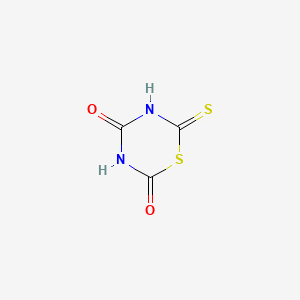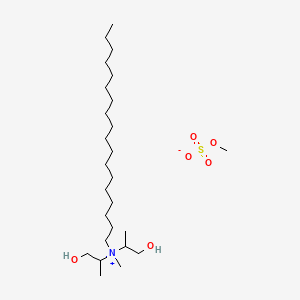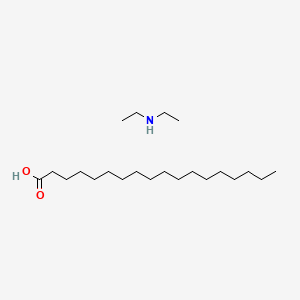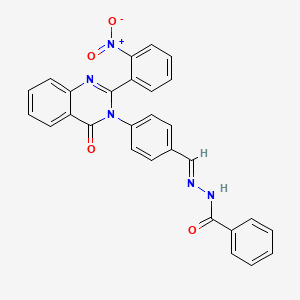
1,2-Cyclohexanedione dithiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Cyclohexanedione dithiosemicarbazone is an organic compound with the molecular formula C8H14N6S2 It is a derivative of 1,2-cyclohexanedione, where the dione is reacted with dithiosemicarbazide to form the dithiosemicarbazone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Cyclohexanedione dithiosemicarbazone can be synthesized through the reaction of 1,2-cyclohexanedione with dithiosemicarbazide. The reaction typically involves mixing equimolar amounts of 1,2-cyclohexanedione and dithiosemicarbazide in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to ensure complete reaction. After cooling, the product is filtered, washed, and recrystallized to obtain pure this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Cyclohexanedione dithiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiosemicarbazone moiety to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiosemicarbazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Cyclohexanedione dithiosemicarbazone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2-cyclohexanedione dithiosemicarbazone involves its ability to chelate metal ions, forming stable complexes. These metal complexes can interact with biological molecules, leading to various biochemical effects. For example, the compound can inhibit metalloenzymes by binding to the metal ion in the enzyme’s active site, thereby blocking its activity . Additionally, the compound can generate reactive oxygen species, which can induce oxidative stress in cells, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Cyclohexanedione: The parent compound, which lacks the dithiosemicarbazone moiety.
1,3-Cyclohexanedione: An isomer with different chemical properties and reactivity.
Dithiosemicarbazones: A class of compounds with similar functional groups but different core structures.
Uniqueness
1,2-Cyclohexanedione dithiosemicarbazone is unique due to its specific combination of the cyclohexanedione core and the dithiosemicarbazone moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
19901-06-5 |
|---|---|
Fórmula molecular |
C8H14N6S2 |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
[(Z)-[(2E)-2-(carbamothioylhydrazinylidene)cyclohexylidene]amino]thiourea |
InChI |
InChI=1S/C8H14N6S2/c9-7(15)13-11-5-3-1-2-4-6(5)12-14-8(10)16/h1-4H2,(H3,9,13,15)(H3,10,14,16)/b11-5-,12-6+ |
Clave InChI |
KUFDKDMUQRYPCC-JTAXDKCCSA-N |
SMILES isomérico |
C1CC/C(=N/NC(=S)N)/C(=N/NC(=S)N)/C1 |
SMILES canónico |
C1CCC(=NNC(=S)N)C(=NNC(=S)N)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


